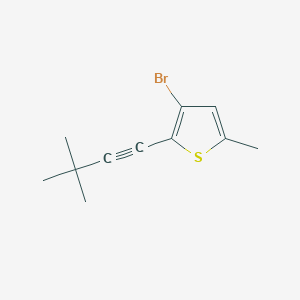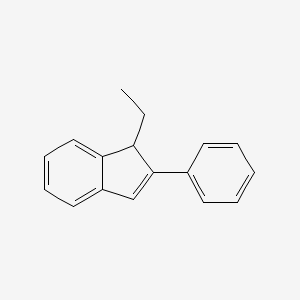
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate is a fluorinated organic compound that belongs to the pyrrole family. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The presence of ester groups at the 3 and 4 positions of the pyrrole ring further enhances its versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2,5-bis(trifluoromethyl)pyrrole with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester groups. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in enhancing the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrrole derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrolidines. Substitution reactions can result in a variety of functionalized pyrrole derivatives.
科学研究应用
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
作用机制
The mechanism of action of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
相似化合物的比较
Similar Compounds
2,5-Bis(trifluoromethyl)pyrrole: Lacks the ester groups, making it less versatile in chemical reactions.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Diethyl 2,5-dichloro-1H-pyrrole-3,4-dicarboxylate: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
Uniqueness
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate stands out due to the presence of both trifluoromethyl and ester groups, which impart unique chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the ester groups provide versatility in chemical modifications. This combination makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
88149-57-9 |
|---|---|
分子式 |
C12H11F6NO4 |
分子量 |
347.21 g/mol |
IUPAC 名称 |
diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H11F6NO4/c1-3-22-9(20)5-6(10(21)23-4-2)8(12(16,17)18)19-7(5)11(13,14)15/h19H,3-4H2,1-2H3 |
InChI 键 |
AGJDSJRFDUTLFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)
![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

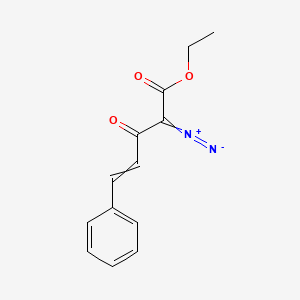
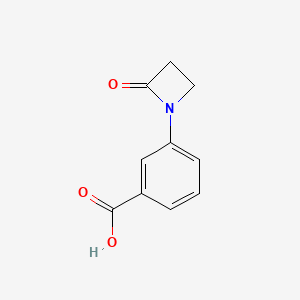
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
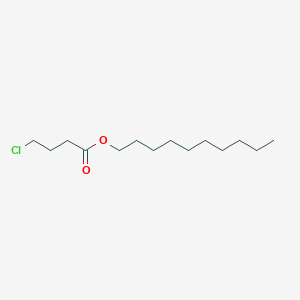
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
